The molecular structure of these compounds incorporates a flavone nucleus with various substituents on the azetidinone and acetamide moieties. These structural features contribute to their biological activity. [] In silico studies using molecular docking tools have been employed to predict the interaction between these compounds and potential cardiovascular protein targets. []
The mechanism of action for the cardioprotective effect of these compounds is proposed to involve an increase in the activity of antioxidant enzymes, namely catalase and superoxide dismutase, in heart tissue homogenates. [] Molecular docking studies suggest that these compounds may interact with cardiovascular targets such as MAPkinase P38 and PKCβ, contributing to their cardioprotective effects. []
N-(3-Chloro-2-oxo-4-arylazetidin-1-yl)-2-[(4-oxo-2-aryl-4H-chromen-7-yl)oxy]acetamide derivatives have shown promising results in in vitro antioxidant studies using the DPPH radical scavenging assay. [] Furthermore, these compounds exhibit potential cardioprotective activity against doxorubicin-induced cardiotoxicity in in vivo models. [] The specific derivatives SLP VI 1b, VI 1c, VI 2b, and VI 2d have shown significant cardioprotective effects at a dose of 50 μg/kg. []
CAS No.: 137945-48-3
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4